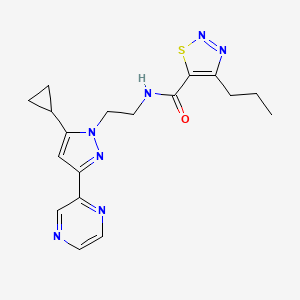
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibition
A study involving pyrazole derivatives, including compounds similar in structure to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, identified their potential as inhibitors of photosynthetic electron transport. This inhibition is key for developing new herbicides that target the photosynthesis process in plants. The inhibitory activity of these compounds was comparable to commercial herbicides like diuron, lenacil, and hexazinone, highlighting their significance in agricultural research and potential applications in weed management (Vicentini et al., 2005).
Antimycobacterial Properties
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the compound , demonstrated significant antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis, and their activity was measured to be up to 16 times the potency of pyrazinamide, a known antimycobacterial drug. This indicates a promising avenue for the development of new treatments for tuberculosis, leveraging the unique structural properties of these compounds (Gezginci et al., 1998).
Inhibition of Nitric Oxide Synthase
A study on pyrazoline and thiadiazoline heterocycles, which are structurally related to the compound in focus, revealed their inhibitory activities against two isoforms of nitric oxide synthase (NOS) - inducible and neuronal. These findings are crucial for medical research, as NOS inhibitors have therapeutic potential in conditions characterized by excessive nitric oxide production, such as inflammation and neurodegenerative diseases (Arias et al., 2018).
Ethylene Biosynthesis Blockage
Pyrazinamide and its derivatives, including compounds with structural similarities to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), these compounds prevent the final step of ethylene formation, a process critical for the ripening of fruits and senescence of flowers. This discovery opens new pathways for the development of regulators of plant metabolism, particularly for extending the shelf life of perishable goods (Sun et al., 2017).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-2-3-13-17(27-24-22-13)18(26)21-8-9-25-16(12-4-5-12)10-14(23-25)15-11-19-6-7-20-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHFQOYMPOSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)
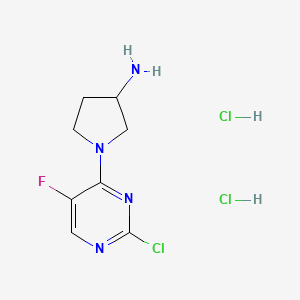
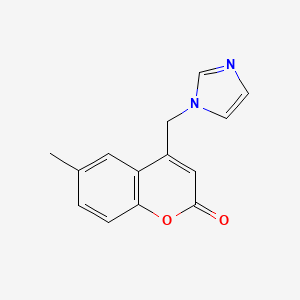
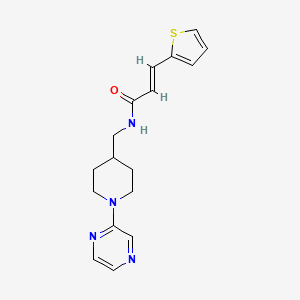
![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)

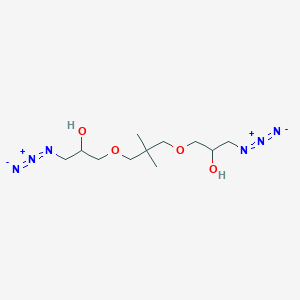

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
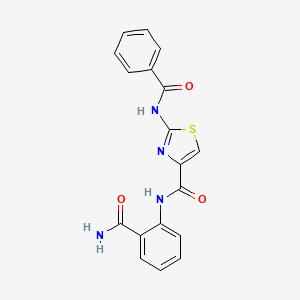
![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)
